2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one 2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1256037-42-9
VCID: VC15739434
InChI: InChI=1S/C16H12FNO3/c1-21-14-7-6-11-15(16(14)20)13(19)8-12(18-11)9-2-4-10(17)5-3-9/h2-8,20H,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H12FNO3
Molecular Weight: 285.27 g/mol

2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one

CAS No.: 1256037-42-9

Cat. No.: VC15739434

Molecular Formula: C16H12FNO3

Molecular Weight: 285.27 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one - 1256037-42-9

Specification

CAS No. 1256037-42-9
Molecular Formula C16H12FNO3
Molecular Weight 285.27 g/mol
IUPAC Name 2-(4-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one
Standard InChI InChI=1S/C16H12FNO3/c1-21-14-7-6-11-15(16(14)20)13(19)8-12(18-11)9-2-4-10(17)5-3-9/h2-8,20H,1H3,(H,18,19)
Standard InChI Key UOPKGFNWBHSULD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=C(C=C3)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s IUPAC name, 2-(4-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one, reflects its core quinoline scaffold substituted with hydroxyl, methoxy, and fluorophenyl groups. Key identifiers include:

PropertyValue
CAS Number1256037-42-9
Molecular FormulaC₁₆H₁₂FNO₃
Molecular Weight285.27 g/mol
SMILESCOC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=C(C=C3)F)O
InChI KeyUOPKGFNWBHSULD-UHFFFAOYSA-N

The planar quinoline nucleus enables π-π stacking interactions with biological targets, while the fluorine atom at the phenyl ring’s para position introduces electron-withdrawing effects that may modulate electronic properties and bioavailability .

Spectroscopic Characterization

Structural elucidation typically employs:

  • NMR Spectroscopy: Protons on the quinoline ring (e.g., H-3, H-5) resonate between δ 6.5–8.5 ppm, with the methoxy group appearing as a singlet near δ 3.9 ppm.

  • Mass Spectrometry: The molecular ion peak at m/z 285.27 confirms the molecular weight, with fragmentation patterns revealing cleavage at the C-4 ketone and fluorophenyl linkage.

Synthesis and Structural Optimization

Synthetic Routes

While explicit details for this compound are unpublished, quinoline derivatives are commonly synthesized via:

  • Skraup Reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid, though this method often requires harsh conditions unsuitable for hydroxylated intermediates .

  • Friedländer Synthesis: Condensation of 2-aminobenzophenones with ketones, enabling regioselective introduction of substituents .

  • Post-Functionalization: Methoxy and fluorophenyl groups may be added through nucleophilic aromatic substitution or Suzuki-Miyaura coupling after constructing the quinoline core.

Structural Modifications

Comparative studies on analogous quinolones highlight critical structure-activity relationships (SAR):

  • Fluorine Position: Meta-fluorophenyl analogs (e.g., 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, CAS: 1256037-41-8) exhibit reduced antibacterial activity compared to para-substituted derivatives, suggesting positional sensitivity in target engagement .

  • Methoxy Group: The 6-methoxy substituent may hinder cytochrome P450 metabolism, prolonging half-life in vivo .

Biological Activities and Mechanisms

Antimicrobial Activity

Fluorinated quinolones disrupt bacterial cell division by targeting FtsZ GTPase, a protein critical for cytokinesis. For example, 7-{4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid inhibits Staphylococcus aureus with MIC values of 0.125–8 µg/mL . The 4-fluorophenyl moiety in this compound may similarly enhance binding to bacterial LptA proteins.

Anti-Inflammatory and Analgesic Effects

Tetrazolo[1,5-a]quinoline derivatives reduce carrageenan-induced edema in rodent models by suppressing COX-2 and TNF-α production. The methoxy group at C-6 likely contributes to membrane permeability, facilitating intracellular accumulation .

Comparative Analysis with Structural Analogs

CompoundBiological ActivityKey Finding
2-(3-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one Antibacterial (MRSA)32% lower potency vs. 4-fluoro isomer
N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide Anti-HIV-1 (IC₅₀: 2.57 μM)Targets integrase enzyme
4-Chloro-6-methylquinoline-2-one Antifungal (Candida spp.)Synergistic with fluconazole

The para-fluorophenyl configuration in 2-(4-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one may optimize steric and electronic interactions with hydrophobic enzyme pockets, as seen in HIV-1 integrase inhibitors .

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using in vitro Caco-2 and PAMPA assays.

  • Target Identification: Perform molecular docking studies against cancer-related kinases (e.g., EGFR, VEGFR2) and bacterial FtsZ.

  • In Vivo Efficacy: Evaluate toxicity and tumor suppression in xenograft models, prioritizing cancers with high folate receptor expression (quinolines target folate pathways) .

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